molecular formula C13H17BrN2O B3151437 1-(3-Bromo-4-methylbenzoyl)-4-methylpiperazine CAS No. 712318-13-3

1-(3-Bromo-4-methylbenzoyl)-4-methylpiperazine

Cat. No.: B3151437
CAS No.: 712318-13-3
M. Wt: 297.19 g/mol
InChI Key: VZPMQAMVFDQVJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromo-4-methylbenzoyl)-4-methylpiperazine is an organic compound that features a benzoyl group substituted with bromine and methyl groups, attached to a piperazine ring

Mechanism of Action

Target of Action

It’s known that benzylic halides typically react via an sn2 pathway . The benzylic position can be resonance stabilized , which may play a role in its interaction with biological targets.

Mode of Action

The compound’s mode of action involves interactions at the benzylic position. This can involve free radical reactions, nucleophilic substitution, and oxidation . The exact mode of action would depend on the specific biological context and the presence of suitable reaction partners.

Biochemical Pathways

Reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation, can potentially influence a variety of biochemical pathways .

Result of Action

The compound’s ability to undergo reactions at the benzylic position suggests that it could potentially modulate the function of target molecules, leading to downstream cellular effects .

Action Environment

The action of 1-(3-Bromo-4-methylbenzoyl)-4-methylpiperazine can be influenced by various environmental factors. For instance, the rate of reaction can be affected by the presence of other molecules, pH, temperature, and other conditions . These factors can influence the compound’s action, efficacy, and stability.

Future Directions

The future directions for this compound would depend on its applications. It could potentially be used in the synthesis of other compounds, or it could have applications in fields like pharmaceuticals or materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-4-methylbenzoyl)-4-methylpiperazine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Properties

IUPAC Name

(3-bromo-4-methylphenyl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O/c1-10-3-4-11(9-12(10)14)13(17)16-7-5-15(2)6-8-16/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPMQAMVFDQVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromo-4-methylbenzoyl)-4-methylpiperazine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(3-Bromo-4-methylbenzoyl)-4-methylpiperazine
Reactant of Route 3
Reactant of Route 3
1-(3-Bromo-4-methylbenzoyl)-4-methylpiperazine
Reactant of Route 4
Reactant of Route 4
1-(3-Bromo-4-methylbenzoyl)-4-methylpiperazine
Reactant of Route 5
Reactant of Route 5
1-(3-Bromo-4-methylbenzoyl)-4-methylpiperazine
Reactant of Route 6
Reactant of Route 6
1-(3-Bromo-4-methylbenzoyl)-4-methylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.